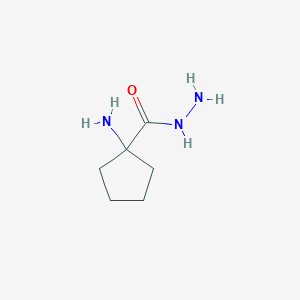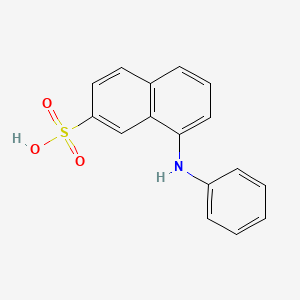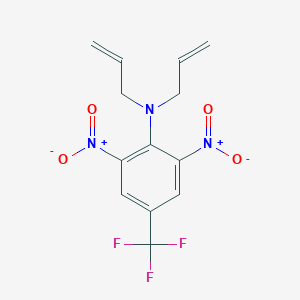
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, prop-2-en-1-yl substituents, and a trifluoromethyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric and sulfuric acids.
Alkylation: Substitution of hydrogen atoms on the nitrogen with prop-2-en-1-yl groups using alkyl halides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in hydrochloric acid.
Substitution: Halogenating agents, sulfonating agents, nitrating agents.
Major Products
Oxidation: Nitroso derivatives, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, altering their function through binding or inhibition.
Chemical Reactions: The nitro and trifluoromethyl groups can influence the electron density of the aniline ring, affecting its reactivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Lacks the prop-2-en-1-yl and trifluoromethyl groups.
4-Trifluoromethylaniline: Lacks the nitro groups and prop-2-en-1-yl substituents.
N,N-Di(prop-2-en-1-yl)aniline: Lacks the nitro and trifluoromethyl groups.
Uniqueness
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5103-93-5 |
|---|---|
Formule moléculaire |
C13H12F3N3O4 |
Poids moléculaire |
331.25 g/mol |
Nom IUPAC |
2,6-dinitro-N,N-bis(prop-2-enyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H12F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
GZOXUTHKNRHGST-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


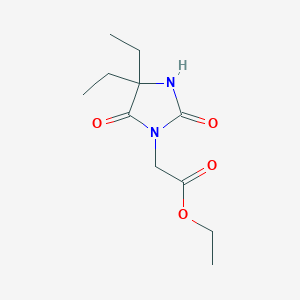


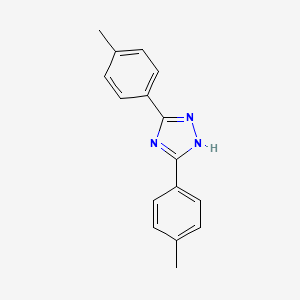
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
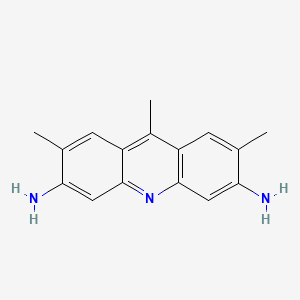
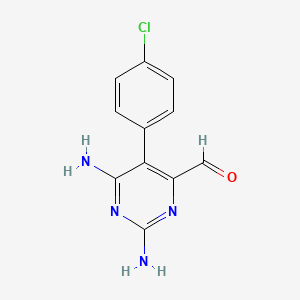

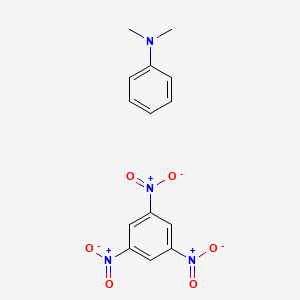
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
